alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid

Descripción general

Descripción

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a synthetic compound that acts as an agonist for the AMPA receptor, a type of ionotropic glutamate receptor. AMPA is widely used in scientific research to study the function and regulation of glutamate receptors in the brain. In

Mecanismo De Acción

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid binds to the alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid receptor, causing it to open and allow the influx of cations such as sodium and calcium into the cell. This depolarizes the cell membrane, leading to the generation of an action potential. The activation of alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid receptors also leads to the activation of other signaling pathways, including the MAPK/ERK pathway, which is involved in synaptic plasticity and cell survival.

Efectos Bioquímicos Y Fisiológicos

The activation of alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid receptors has a wide range of biochemical and physiological effects. In the brain, alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid receptors play a crucial role in synaptic plasticity, learning, and memory. The activation of alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid receptors leads to the strengthening of synaptic connections between neurons, which is thought to underlie learning and memory. alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid receptors are also involved in the regulation of neuronal excitability, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid has several advantages for lab experiments. It is a highly selective agonist for the alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid receptor, allowing researchers to study its effects on this receptor specifically. It is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, there are also limitations to its use. alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid can activate other glutamate receptors, particularly the kainate receptor, at high concentrations. This can lead to off-target effects and complicate data interpretation. Additionally, the use of alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid in animal studies requires careful consideration of ethical issues, as its activation can lead to seizures and other adverse effects.

Direcciones Futuras

For alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid research include the development of alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid receptor modulators and the study of alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid receptor trafficking and regulation.

Métodos De Síntesis

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of isoxazole-4-carboxylic acid with methylamine and acrolein, followed by esterification with methanol and hydrolysis with potassium hydroxide. This method yields alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid with high purity and yield.

Aplicaciones Científicas De Investigación

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid is widely used in scientific research to study the function and regulation of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in synaptic plasticity, learning, and memory. alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid receptors are particularly important, as they mediate fast synaptic transmission in the brain. alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid can be used to activate or block alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid receptors, allowing researchers to study their function and regulation in a controlled manner.

Propiedades

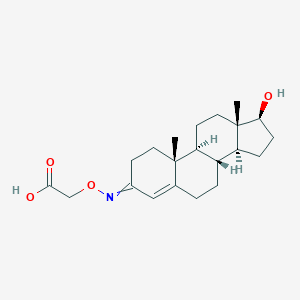

IUPAC Name |

2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLRJJIBPYTEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926613 | |

| Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid | |

CAS RN |

130146-18-8, 131417-68-0 | |

| Record name | 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130146188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131417680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)

![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)